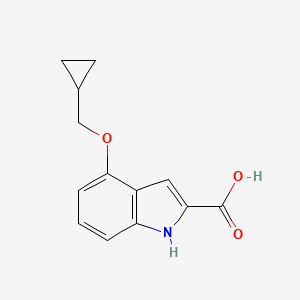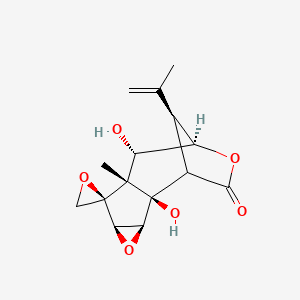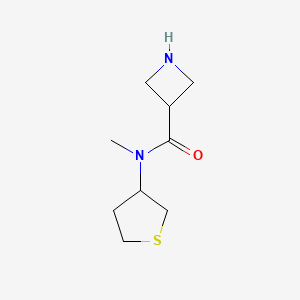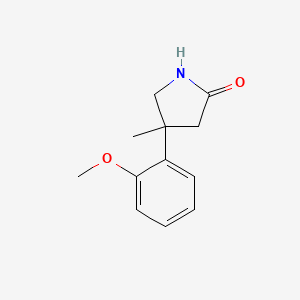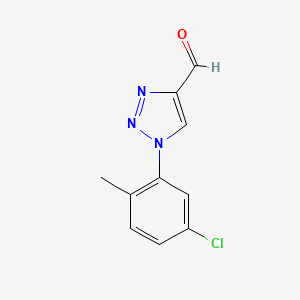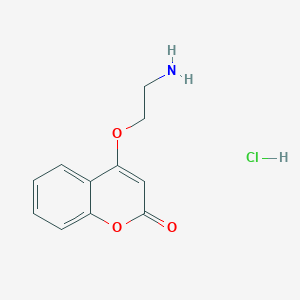
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride
Overview
Description
The closest compound I found is “4-(2-Aminoethoxy)aniline hydrochloride” which has a molecular weight of 188.66 . Another related compound is “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride” with a linear formula of C6H14ClNO4 .
Synthesis Analysis
There is a patent that describes the synthesis of 2-(2-aminoethoxy) ethanol . Another paper discusses the synthesis of two novel supramolecular architectures, Phenyl (octa-2-aminoethoxy)calix 4resorcinarene and 2-Aminoethoxyphenyl- (octa-2-aminoethoxy)calix 4resorcinarene .Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethoxy)aniline hydrochloride” is given by the InChI code: 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7 (10)2-4-8;/h1-4H,5-6,9-10H2;1H . For “2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride”, the InChI code is: 1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6 (8)9;/h1-5,7H2, (H,8,9);1H .Scientific Research Applications
Agricultural Science: Ethylene Biosynthesis Inhibition
In agricultural science, derivatives of this compound, such as aviglycine, have been applied to delay the ripening of fruits by inhibiting ethylene biosynthesis . This application is crucial in managing harvest times and extending the shelf life of produce, thereby reducing waste and increasing profitability for farmers.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride, also known as Aminoethoxyvinylglycine Hydrochloride, is the enzyme ACC (1-aminocyclopropane-1-carboxylic acid) synthase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant growth regulator .
Mode of Action
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride competitively inhibits ACC synthase . This inhibition prevents the conversion of S-adenosylmethionine (SAM) to ACC, the immediate precursor of ethylene in plants . The compound can also inhibit Cystathionine γ-lyase (CSE), showing slow-tight binding characteristics .
Biochemical Pathways
The inhibition of ACC synthase by 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride affects the ethylene biosynthesis pathway . Ethylene is a key hormone that regulates various aspects of plant growth and development. By inhibiting its production, the compound can modulate plant growth and development processes that are mediated by ethylene .
Result of Action
The result of the action of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride is a reduction in ethylene-mediated changes in plant growth and development . By inhibiting the production of ethylene, the compound can modulate various physiological processes in plants that are regulated by this hormone .
Action Environment
The action, efficacy, and stability of 4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at -20°C for optimal stability .
properties
IUPAC Name |
4-(2-aminoethoxy)chromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c12-5-6-14-10-7-11(13)15-9-4-2-1-3-8(9)10;/h1-4,7H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSJYAULMMELQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethoxy)-2H-chromen-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



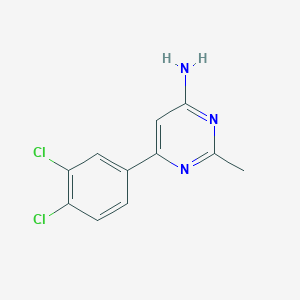

![5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)

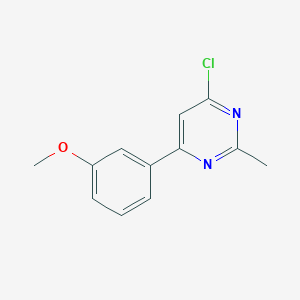
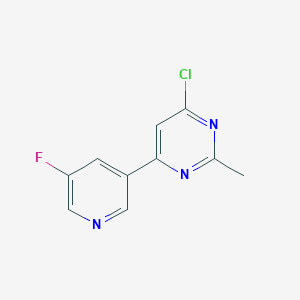
![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)
